4-Hydroxyphenyl pivalate

Übersicht

Beschreibung

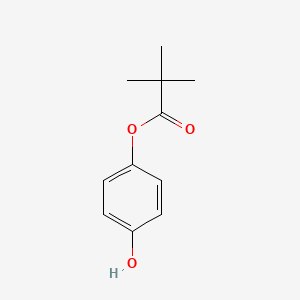

4-Hydroxyphenyl pivalate is an ester derivative of pivalic acid and 4-hydroxyphenol. It is a white crystalline solid with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol. This compound has garnered attention due to its potential biological activities and diverse applications in various research fields.

Wirkmechanismus

Target of Action

The primary target of 4-Hydroxyphenyl pivalate is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Mode of Action

This compound acts as an inhibitor of HPPD. The inhibition of HPPD leads to a build-up of excess systemic tyrosine, which is associated with a range of effects in laboratory animals

Biochemical Pathways

The inhibition of HPPD affects the catabolism of tyrosine, a crucial amino acid. In animals, HPPD is involved in the breakdown of tyrosine, while in plants, it plays a role in the cascade of photosynthesis . The inhibition of HPPD disrupts these processes, leading to various downstream effects.

Pharmacokinetics

It’s known that prodrugs that liberate pivalate after hydrolysis have been developed to improve the bioavailability of therapeutic candidates . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of HPPD by this compound leads to a build-up of excess systemic tyrosine. This excess tyrosine is associated with a range of adverse effects reported in laboratory animals . The specific molecular and cellular effects of this compound’s action depend on the organism and the environmental context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of HPPD can vary across different species, which can lead to differences in the effects of HPPD inhibitors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl pivalate can be synthesized through the esterification of 4-hydroxyphenol with pivalic acid. This reaction typically involves the use of a catalyst such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) under base-free conditions . The catalyst can be reused multiple times without loss of activity, making the process efficient and cost-effective.

Industrial Production Methods: On an industrial scale, the preparation of pivalic acid, a key precursor, is achieved through the hydrocarboxylation of isobutene via the Koch reaction. This reaction requires an acid catalyst such as hydrogen fluoride . The esterification process can then be scaled up using similar catalytic methods to produce this compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyphenyl pivalate undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Involving nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: RMgX in anhydrous ether or RLi in hexane.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion to alcohols.

Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Wissenschaftliche Forschungsanwendungen

4-Hydroxyphenyl pivalate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.

Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of polymers and other materials due to its thermal stability.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyphenylpyruvic acid: Shares the 4-hydroxyphenyl group but differs in its functional groups and biological activities.

3-((4-Hydroxyphenyl)amino)propanoic acid: Exhibits antioxidant and anticancer properties similar to 4-hydroxyphenyl pivalate.

Uniqueness: this compound stands out due to its stability as an ester and its diverse applications in protecting groups, biological research, and industrial processes. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in multiple fields.

Biologische Aktivität

4-Hydroxyphenyl pivalate (CAS Number: 67258-88-2) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic moiety attached to a pivalate group, which enhances its stability and solubility. The molecular formula is , with a molar mass of approximately 208.26 g/mol. Its structure contributes to its reactivity and interaction with biological targets.

Target Enzyme : The primary target of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the catabolism of tyrosine, an essential amino acid involved in various metabolic pathways.

Mode of Action : As an HPPD inhibitor, this compound leads to an accumulation of systemic tyrosine. This accumulation can result in several physiological effects, particularly in laboratory animals, including potential neurotoxic effects due to excess tyrosine levels.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits HPPD activity. The inhibition results in altered metabolic processes involving tyrosine, which may have implications for conditions related to tyrosine metabolism.

Case Studies and Experimental Results

- In Vivo Studies : Laboratory studies involving animal models have shown that administration of this compound leads to significant changes in plasma tyrosine levels. These changes correlate with various behavioral and physiological alterations, suggesting a critical role for HPPD inhibition in metabolic regulation.

- In Vitro Assays : In vitro assays have been conducted to evaluate the inhibitory potency of this compound against HPPD. These assays demonstrated that the compound exhibits a dose-dependent inhibition profile, indicating its potential as a therapeutic agent in conditions characterized by dysregulated tyrosine metabolism .

Pharmacokinetics

Pharmacokinetic studies suggest that prodrugs releasing pivalate upon hydrolysis may enhance the bioavailability of therapeutic candidates containing this compound. This enhancement is critical for optimizing the efficacy of drugs targeting metabolic pathways involving tyrosine.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Inhibition Type | Biological Effects |

|---|---|---|---|

| This compound | HPPD | Competitive | Increased systemic tyrosine levels |

| Norendoxifen | Aromatase | Dual Inhibition | Anticancer properties |

| Kojic Acid | Tyrosinase | Non-competitive | Anti-melanogenic effects |

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHAPGFWSDJMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.